molecular formula C18H18N6OS B10932522 N-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932522
M. Wt: 366.4 g/mol
InChI Key: CSXGZNITIGPOCL-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring and a thiophene moiety. The presence of these functional groups makes it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines

Uniqueness

N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, pyridine, and thiophene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1-ethylpyrazol-3-yl)-1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N6OS/c1-4-24-8-7-15(22-24)20-18(25)12-10-13(14-6-5-9-26-14)19-17-16(12)11(2)21-23(17)3/h5-10H,4H2,1-3H3,(H,20,22,25)

InChI Key

CSXGZNITIGPOCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4

Origin of Product

United States

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